molecular formula C9H10O4 B1182032 (2-Hydroxy-3-methoxyphenyl)acetic acid

(2-Hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B1182032
M. Wt: 182.175
InChI Key: TUOUXQPLAUPJOT-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxyphenyl)acetic acid is a phenolic acid derivative characterized by a phenylacetic acid backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the ortho (C2) and meta (C3) positions, respectively. This structural configuration imparts unique physicochemical properties, including enhanced acidity and metal-chelating capabilities due to the electron-donating methoxy group and the acidic hydroxyl group.

The hydroxyl group at C2 increases acidity (predicted pKa ~2.5–3.5 for the carboxylic acid group), while the methoxy group at C3 enhances solubility in polar solvents like ethanol and water.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.175

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

TUOUXQPLAUPJOT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares (2-Hydroxy-3-methoxyphenyl)acetic acid with structurally related phenylacetic acid derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound C2: -OH; C3: -OCH₃ C₉H₁₀O₄ 182.17 High acidity, metal chelation potential, reactivity in dihydroisoquinoline synthesis
Homovanillic acid (4-Hydroxy-3-methoxyphenylacetic acid) C3: -OCH₃; C4: -OH C₉H₁₀O₄ 182.17 pKa ~4.9 (carboxylic acid), urinary metabolite, antioxidant properties
3-Methoxyphenylacetic acid C3: -OCH₃ C₉H₁₀O₃ 166.17 Lower acidity (pKa ~3.8), precursor in pharmaceutical synthesis
2-(4-Hydroxyphenyl)acetic acid C4: -OH C₈H₈O₃ 152.14 pKa ~4.5, microbial metabolite, weak chelator

Key Findings:

Substituent Position Effects: Ortho vs. Para Hydroxyl Groups: The ortho -OH group in this compound enhances acidity compared to para-substituted analogs (e.g., homovanillic acid) due to intramolecular hydrogen bonding with the carboxylic acid group. Methoxy Group Influence: The C3 methoxy group in the target compound improves solubility and electron density, facilitating interactions with metal ions. Similar effects are observed in acetic acid-modified biochar (ASBB), where carboxyl groups enhance uranium adsorption via monodentate coordination .

Reactivity in Organic Synthesis: highlights that replacing a hydroxyl group with an acetoxy group (e.g., 2-acetoxy-3-methoxyphenylacetic acid vs. the target compound) reduces reaction time in dihydroisoquinoline synthesis. This suggests that the free hydroxyl group in this compound may participate in acid-catalyzed reactions, influencing reaction kinetics .

Metal Chelation Efficiency :

  • Compared to homovanillic acid (4-hydroxy-3-methoxy), the ortho-hydroxyl group in the target compound may offer stronger chelation due to proximity to the carboxylic acid, mimicking the enhanced uranium adsorption in ASBB via synergistic -COOH and -OH interactions .

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